
6-Fluorobenzo[d]isoxazol-3-ylamine physical
and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-Fluorobenzo[d]isoxazol-3-

ylamine

Cat. No.: B061654 Get Quote

An In-depth Technical Guide to 6-
Fluorobenzo[d]isoxazol-3-ylamine
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 6-Fluorobenzo[d]isoxazol-3-ylamine. The content is tailored

for researchers, scientists, and professionals in the field of drug development, offering available

data, detailed experimental protocols for evaluation, and visualizations of synthetic and

conceptual workflows.

Core Compound Information
6-Fluorobenzo[d]isoxazol-3-ylamine, with the CAS number 177995-38-9, is a fluorinated

heterocyclic amine belonging to the benzisoxazole family.[1][2][3] Its structure is characterized

by a fused benzene and isoxazole ring system, with a fluorine atom at the 6th position and an

amine group at the 3rd position. This compound is often categorized as a building block in

medicinal chemistry, particularly for the synthesis of more complex molecules, such as those

used in protein degradation.[1]

Physical and Chemical Properties
Specific experimental data for the physical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine,

such as its melting and boiling points, are not readily available in the reviewed literature.
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However, key molecular identifiers have been established.

Table 1: Physicochemical Properties of 6-Fluorobenzo[d]isoxazol-3-ylamine

Property Value Citation

CAS Number 177995-38-9 [1][2][3]

Molecular Formula C₇H₅FN₂O [1][2]

Molecular Weight 152.1 g/mol [1]

Purity Typically ≥95% [1][4]

For contextual reference, the physical properties of the parent compound, Benzo[d]isoxazol-3-

amine, are provided below. The introduction of a fluorine atom would be expected to influence

these values.

Table 2: Physical Properties of Benzo[d]isoxazol-3-amine (Parent Compound)

Property Value Citation

CAS Number 36216-80-5 [5]

Molecular Formula C₇H₆N₂O [5]

Molecular Weight 134.135 g/mol [5]

Melting Point 110 °C [5]

Boiling Point 311.6 ± 15.0 °C at 760 mmHg [5]

Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for 6-Fluorobenzo[d]isoxazol-3-ylamine is

not detailed in the available literature, a plausible synthetic route can be proposed based on

established isoxazole synthesis methodologies. The following is a generalized, theoretical

protocol.
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Proposed Synthesis of 6-Fluorobenzo[d]isoxazol-3-
ylamine
The synthesis could potentially start from 2-cyano-4-fluorophenol. The general principle

involves the conversion of the phenol to a phenoxide, followed by reaction with a

hydroxylamine equivalent to form the N-O bond of the isoxazole ring, and subsequent

cyclization.

Materials:

2-cyano-4-fluorophenol

Sodium hydride (NaH) or another suitable base

Hydroxylamine hydrochloride (NH₂OH·HCl)

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

Acid for workup (e.g., dilute HCl)

Organic solvent for extraction (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)

Protocol:

Deprotonation: Dissolve 2-cyano-4-fluorophenol in an anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath and add sodium hydride portion-wise.

Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases,

indicating the formation of the sodium phenoxide.

N-O Bond Formation and Cyclization: In a separate flask, prepare a solution of

hydroxylamine from its hydrochloride salt.

Add the hydroxylamine solution to the sodium phenoxide solution.
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Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup and Purification: Once the reaction is complete, cool the mixture to room

temperature and quench with a dilute acid.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-
Fluorobenzo[d]isoxazol-3-ylamine.

Below is a conceptual workflow for this proposed synthesis.
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Proposed Synthesis Workflow
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Caption: Proposed synthetic workflow for 6-Fluorobenzo[d]isoxazol-3-ylamine.
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Potential Biological Activity and Experimental
Evaluation
The isoxazole moiety is a well-established pharmacophore present in numerous compounds

with a wide range of biological activities, including anti-inflammatory, anticancer, and

antibacterial properties.[6] While specific biological data for 6-Fluorobenzo[d]isoxazol-3-
ylamine is scarce, its classification as a "protein degrader building block" suggests its utility in

constructing larger molecules like Proteolysis-Targeting Chimeras (PROTACs).[1]

Derivatives of the benzo[d]isoxazole core have shown activity as inhibitors of the TRIM24

bromodomain, indicating potential anticancer applications.[7] Furthermore, related structures

have been investigated as antagonists for serotonin (5-HT2A) and dopamine (D2) receptors.[8]

To empirically validate the potential therapeutic activities of 6-Fluorobenzo[d]isoxazol-3-
ylamine, a series of in vitro assays can be employed. The following protocols are based on

methodologies used for structurally similar compounds.[9]

MTT Assay for Cell Proliferation
This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

Cell Seeding: Plate human cancer cells (e.g., A549 non-small cell lung cancer) in 96-well

plates at a density of 5x10³ cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with varying concentrations of 6-
Fluorobenzo[d]isoxazol-3-ylamine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a

vehicle control (DMSO).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control and determine the

IC₅₀ value.

ELISA for Inflammatory Cytokines
This assay quantifies the effect of the compound on the secretion of pro-inflammatory

cytokines.

Methodology:

Cell Culture: Culture mouse monocyte macrophages (e.g., RAW 264.7) in 24-well plates.

LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL)

in the presence or absence of different concentrations of 6-Fluorobenzo[d]isoxazol-3-
ylamine for 24 hours.

Supernatant Collection: Collect the cell culture supernatants.

ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare

the treated groups to the LPS-only control.

Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the expression of key proteins in a signaling

pathway that might be affected by the compound.

Methodology:

Cell Lysis: Treat cells with 6-Fluorobenzo[d]isoxazol-3-ylamine for 24 hours, then lyse the

cells in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-

polyacrylamide gel and transfer it to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against target

proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin) overnight at

4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies. Detect the protein bands using an ECL detection system.

Densitometry: Quantify the band intensities and normalize them to the loading control.

Conceptual Role in Drug Discovery
Given its characterization as a building block for protein degraders, 6-
Fluorobenzo[d]isoxazol-3-ylamine can be envisioned as a key component in the synthesis of

PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.

The diagram below illustrates the logical relationship of how 6-Fluorobenzo[d]isoxazol-3-
ylamine could be incorporated into a PROTAC.
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Conceptual Use as a PROTAC Building Block
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Mechanism of Action

6-Fluorobenzo[d]isoxazol-3-ylamine

Derivatization of
the amine group

Coupling with
Linker & E3 Ligase Ligand

PROTAC Molecule

Ternary Complex
(PROTAC-POI-E3)

Target Protein
(e.g., Kinase, Bromodomain)

E3 Ubiquitin Ligase

Target Protein
Degradation

Ubiquitination &
Proteasomal Pathway

Click to download full resolution via product page

Caption: Conceptual role of 6-Fluorobenzo[d]isoxazol-3-ylamine in PROTAC synthesis.

Conclusion
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6-Fluorobenzo[d]isoxazol-3-ylamine is a valuable heterocyclic building block for medicinal

chemistry and drug discovery. While specific data on its physical properties and biological

activities are limited in public literature, its structural motifs are present in a variety of bioactive

compounds. The protocols and conceptual frameworks provided in this guide offer a starting

point for researchers to synthesize, evaluate, and utilize this compound in the development of

novel therapeutics, particularly in the expanding field of targeted protein degradation. Further

experimental validation is necessary to fully elucidate its chemical and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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